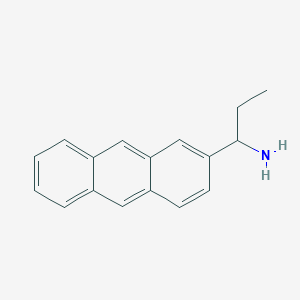

1-(2-Anthryl)propylamine

Description

Significance of Anthracene-Derived Amines in Organic Chemistry and Related Fields

The anthracene (B1667546) moiety, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene (B151609) rings, is renowned for its distinctive electronic and photophysical properties. researchgate.netbohrium.com Anthracene and its derivatives are known for their strong light absorption and fluorescence, making them foundational components in the development of advanced materials. researchgate.netmdpi.com

In materials science, the unique properties of the anthracene core are harnessed for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The ability of these molecules to efficiently transport electrons and emit light is central to their function in these technologies. Furthermore, anthracene-derived amines are investigated for their potential in creating highly sensitive chemical sensors and for studies related to electron transport mechanisms in organic materials. chemrxiv.org The amine functional group can modulate the electronic properties of the anthracene system and provide a site for further chemical modification.

In medicinal chemistry, anthracene derivatives have been explored for their therapeutic potential. Certain compounds have shown the ability to intercalate with DNA, leading to research into their anticancer activities. chemrxiv.org The planar structure of the anthracene ring is well-suited for insertion between the base pairs of DNA, while the amine side chains can interact with the phosphate (B84403) backbone, enhancing binding affinity and selectivity. chemrxiv.org Some anthracene-based compounds are also studied as ligands for G-quadruplexes, which are specialized nucleic acid structures implicated in cancer and other diseases.

Overview of Chiral Amine Compounds in Academic Research Contexts

Chiral amines are organic compounds that are indispensable in modern chemical and pharmaceutical research. They are key structural motifs found in a vast array of natural products, agrochemicals, and, most notably, pharmaceutical drugs. ethz.chpharmtech.com It is estimated that approximately 35-40% of small-molecule drugs contain a chiral amine fragment, highlighting their profound importance to medicine. researchgate.net

The significance of chirality stems from the fact that different enantiomers (non-superimposable mirror images) of a molecule can exhibit dramatically different biological activities. One enantiomer may be therapeutically effective, while the other might be inactive or even harmful. pharmtech.com This necessitates the development of methods to produce single, pure enantiomers.

Consequently, the asymmetric synthesis of chiral amines is a major focus of academic and industrial research. Key strategies include the asymmetric hydrogenation of imines, reductive amination, and the use of chiral auxiliaries and catalysts. whiterose.ac.uk Beyond their role as targets, chiral amines are also crucial tools in the laboratory. They are widely used as chiral resolving agents to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts, which can be separated by crystallization. pharmtech.comresearchgate.netresearchgate.net They also serve as chiral building blocks for the synthesis of more complex molecules and as ligands for metal catalysts in other asymmetric transformations. bldpharm.com

Research Trajectories and Scope for 1-(2-Anthryl)propylamine Studies

While specific published research detailing the applications of this compound is limited, its structure provides clear indicators of its potential research value. The compound is commercially available as a research building block, often with a purity of 98%, indicating its intended use in synthetic and investigational studies. moldb.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1270523-64-2 | moldb.com |

| Molecular Formula | C₁₇H₁₇N | moldb.com |

| Molecular Weight | 235.32 g/mol | moldb.com |

| Enantiomers | (1R)-1-(2-anthryl)propylamine (CAS: 1213186-85-6) | bldpharm.com |

Based on its constituent parts, several research trajectories can be proposed for this compound:

Chiral Resolution: Given its nature as a chiral primary amine, a primary research direction is its application as a chiral resolving agent. researchgate.netresearchgate.net It could be used to separate racemic mixtures of chiral acids by forming diastereomeric salts that can be separated via fractional crystallization. The bulky, rigid anthracene group may impart excellent crystallinity to these salts, potentially leading to efficient separations.

Asymmetric Synthesis: As a chiral building block, this compound can serve as a starting material for the synthesis of more complex, enantiomerically pure molecules. The primary amine group provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into larger structures such as novel pharmaceutical candidates or chiral ligands for asymmetric catalysis.

Photophysical Probes: The anthracene core endows the molecule with inherent fluorescence. researchgate.netmdpi.com This opens up avenues for research into its photophysical properties. Studies could explore its use as a fluorescent probe for sensing metal ions or other analytes, where binding events could modulate the fluorescence through mechanisms like photo-induced electron transfer (PET). chemrxiv.org Its chirality adds another dimension, allowing for potential applications in enantioselective sensing.

Materials Science: The combination of the anthracene chromophore and a reactive amine group makes it a candidate for incorporation into new polymers or materials. It could be used to synthesize novel materials for organic electronics or as a fluorescent tag in polymer science.

The availability of specific enantiomers is critical for these research paths, enabling studies that are stereochemically controlled and allowing for the investigation of enantiomer-specific interactions in biological or chemical systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17N |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

1-anthracen-2-ylpropan-1-amine |

InChI |

InChI=1S/C17H17N/c1-2-17(18)15-8-7-14-9-12-5-3-4-6-13(12)10-16(14)11-15/h3-11,17H,2,18H2,1H3 |

InChI Key |

SIQWZKPSJZCHNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Anthryl Propylamine

Racemic Synthesis Approaches to 1-(2-Anthryl)propylamine

The preparation of a racemic mixture of this compound, containing equal amounts of both enantiomers, is typically more straightforward than asymmetric synthesis. These methods focus on the formation of the amine functionality without controlling the stereochemistry at the newly formed chiral center.

Conventional Multistep Reaction Pathways

A common and well-established method for the synthesis of primary amines from ketones is reductive amination. This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or its equivalent, to form an intermediate imine, which is then reduced to the corresponding amine.

One of the classic methods for reductive amination is the Leuckart reaction . mdpi.comwikipedia.org This reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org When 2-propionylanthracene is heated with ammonium formate, an in-situ formation of an imine occurs, which is subsequently reduced by formic acid (generated from ammonium formate) to yield this compound. wikipedia.org The reaction typically requires high temperatures, often between 120 and 165 °C. wikipedia.org The general mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, followed by dehydration to form an iminium ion. This ion is then reduced by a hydride transfer from formate. wikipedia.org

Table 1: Conventional Racemic Synthesis of 1-Arylpropylamines via Leuckart Reaction

| Starting Ketone | Reagents | Temperature (°C) | Product | Reference |

| Acetophenone | Ammonium Formate | 160-165 | 1-Phenylethylamine | mdpi.com |

| Propiophenone | Ammonium Formate | 160-165 | 1-Phenylpropylamine | mdpi.com |

| 2-Acetylnaphthalene | Ammonium Formate | 185-190 | 1-(Naphthalen-2-yl)ethylamine | mdpi.com |

This table presents analogous reactions to infer the likely conditions for this compound synthesis.

Another conventional pathway involves a two-step process where the imine is first isolated and then reduced. For instance, 2-propionylanthracene can be reacted with ammonia to form the corresponding ketimine. This intermediate can then be reduced using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation with H₂ gas over a metal catalyst like palladium or platinum.

Catalytic Conditions in Racemic this compound Synthesis

More modern approaches to racemic reductive amination employ catalytic systems that can operate under milder conditions. For instance, transition metal catalysts can be used for the direct reductive amination of ketones with ammonia and a reducing agent like hydrogen gas or a silane. While often employed for asymmetric synthesis, these catalysts can also be used in their non-chiral forms to produce racemic amines.

Asymmetric Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound requires stereochemical control during the reaction. This is achieved through various asymmetric synthesis strategies, including the use of chiral catalysts or auxiliaries.

Enantioselective Reduction Strategies for Precursors

One approach to enantiopure amines is the enantioselective reduction of a prochiral precursor. This can involve the asymmetric reduction of the corresponding imine or a related C=N bond-containing intermediate derived from 2-propionylanthracene.

Asymmetric hydrogenation of the imine derived from 2-propionylanthracene and ammonia is a powerful method. nih.govacs.org This transformation is typically catalyzed by chiral transition metal complexes, often based on iridium, rhodium, or ruthenium, with chiral phosphine (B1218219) ligands. acs.org The choice of ligand is crucial for achieving high enantioselectivity. The catalyst coordinates to the imine and facilitates the addition of hydrogen from one face of the C=N double bond, leading to the preferential formation of one enantiomer of the amine.

Another related strategy is asymmetric transfer hydrogenation. rsc.orgrsc.org Instead of using hydrogen gas, a hydrogen donor like formic acid or isopropanol (B130326) is used in the presence of a chiral transition metal catalyst. rsc.org

Table 2: Examples of Asymmetric Hydrogenation of Imines for the Synthesis of Chiral Amines

| Imine Substrate | Catalyst System | Hydrogen Source | Enantiomeric Excess (ee) | Reference |

| N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ / (S)-f-binaphane | H₂ | 95% | acs.org |

| N-(1-(naphthalen-2-yl)ethylidene)aniline | [Rh(COD)₂]BF₄ / (R,R)-Me-DuPhos | H₂ | 98% | nih.gov |

| 3,4-Dihydroisoquinoline | (R,R)-TsDPEN-Ru(II) | HCOOH/NEt₃ | 97% | rsc.org |

This table illustrates the high enantioselectivities achievable with analogous substrates.

Chiral Auxiliary-Mediated Synthetic Routes

The use of a chiral auxiliary is a classic and reliable method for asymmetric synthesis. acs.org In this approach, the starting material, 2-propionylanthracene, is reacted with a chiral amine to form a chiral imine or enamine. The chirality of the auxiliary then directs the stereochemical outcome of a subsequent reduction step.

For example, 2-propionylanthracene could be condensed with a chiral primary amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine. The steric hindrance imposed by the chiral auxiliary would favor the attack of a reducing agent from one specific face of the C=N bond. After the reduction, the chiral auxiliary is cleaved, typically by hydrogenolysis, to yield the desired enantiomerically enriched this compound.

The efficiency of this method depends on the ability of the chiral auxiliary to effectively control the diastereoselectivity of the reduction step and the ease of its subsequent removal without causing racemization of the product.

Asymmetric Catalysis in this compound Formation

Direct catalytic asymmetric reductive amination of 2-propionylanthracene is a highly atom-economical and efficient method for synthesizing enantiopure this compound. researchgate.netnih.gov This one-pot reaction combines the ketone, an ammonia source, and a reducing agent in the presence of a chiral catalyst.

Chiral phosphoric acids have emerged as powerful organocatalysts for asymmetric reductive aminations. rsc.org The catalyst protonates the in-situ formed imine, creating a chiral ion pair. This chiral environment then directs the facial selectivity of the hydride transfer from a reducing agent, such as a Hantzsch ester or a silane. rsc.org

Transition metal catalysis is also widely used for this transformation. Chiral ruthenium, iridium, or rhodium complexes can catalyze the direct asymmetric reductive amination of aryl ketones with high enantioselectivity. researchgate.net The reaction typically uses ammonium salts as the amine source and hydrogen gas as the reductant. researchgate.net The success of these catalytic systems relies on the design of chiral ligands that create a highly organized and stereochemically biased coordination sphere around the metal center.

Table 3: Catalytic Asymmetric Reductive Amination of Aryl Ketones

| Ketone Substrate | Catalyst / Ligand | Amine Source | Reducing Agent | Enantiomeric Excess (ee) | Reference |

| Acetophenone | Ru(OAc)₂[(S)-xyl-binap] | NH₄OAc | H₂ | 95% | researchgate.net |

| 2-Acetylnaphthalene | [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP | NH₄OAc | H₂ | 96% | researchgate.net |

| 1-Indanone | Chiral Phosphoric Acid | Benzylamine | Hantzsch Ester | 94% | rsc.org |

This table provides examples of catalyst systems and conditions that could be adapted for the asymmetric synthesis of this compound.

Scalability Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that require careful consideration and optimization.

Friedel-Crafts Acylation at Scale

Regioselectivity: Controlling the position of acylation on the anthracene (B1667546) ring is crucial. On a large scale, minor isomeric impurities can become significant, necessitating robust purification methods.

Reagent Handling: Aluminum chloride is highly reactive and moisture-sensitive. Its handling on an industrial scale requires specialized equipment to prevent exposure to air and moisture. The reaction also generates hydrogen chloride gas, which needs to be scrubbed.

Thermal Management: The Friedel-Crafts acylation is an exothermic reaction. Effective heat dissipation is critical to prevent side reactions and ensure process safety. Industrial reactors with efficient cooling systems are necessary.

Work-up and Purification: The aqueous work-up to quench the reaction and remove the aluminum salts can be challenging on a large scale. The purification of 2-propionylanthracene, likely through recrystallization or large-scale chromatography, needs to be efficient and economically viable.

Reductive Amination at Scale

Leuckart-Wallach Reaction:

High Temperatures: The high reaction temperatures required can lead to thermal decomposition and the formation of byproducts. Precise temperature control is essential.

Pressure Build-up: The reaction evolves carbon dioxide, which can lead to a pressure increase in a closed system. Industrial reactors must be equipped with appropriate pressure relief systems.

Catalytic Reductive Amination:

Catalyst Handling and Recovery: The use of catalysts like Palladium on Carbon or Raney Nickel requires careful handling due to their pyrophoric nature, especially when dry. Efficient catalyst recovery and recycling are important for cost-effectiveness and sustainability.

Hydrogenation Safety: The use of hydrogen gas under pressure poses significant safety risks. Industrial-scale hydrogenations must be conducted in specialized high-pressure reactors with stringent safety protocols.

Process Optimization: Parameters such as catalyst loading, hydrogen pressure, temperature, and reaction time need to be optimized to maximize yield and minimize reaction time and catalyst deactivation.

Stereochemical Investigations and Chiral Resolution of 1 2 Anthryl Propylamine

Fundamental Principles of Chiral Resolution for Amine Compounds

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. mdpi.com Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, their direct separation is not feasible by standard laboratory techniques like distillation or simple crystallization. libretexts.org The foundational principle of resolution, therefore, involves converting the enantiomeric pair into a mixture of diastereomers. wikipedia.org

Diastereomers, unlike enantiomers, have different physical and chemical properties, including distinct solubilities, which allows for their separation. libretexts.org For amine compounds, this conversion is most commonly achieved by reacting the racemic amine (a base) with an enantiomerically pure chiral acid, known as a chiral resolving agent. libretexts.orgwikipedia.org This acid-base reaction forms a pair of diastereomeric salts. For a racemic amine (containing R-amine and S-amine) and a single enantiomer of a chiral acid (e.g., R'-acid), the resulting salts will be (R-amine)(R'-acid) and (S-amine)(R'-acid). These two diastereomeric salts can then be separated based on their differential solubility in a given solvent system. wikipedia.org

Once separated, the individual diastereomeric salts are treated with a base to neutralize the chiral resolving acid, thereby liberating the enantiomerically pure amine. wikipedia.org An alternative and increasingly prevalent strategy is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. jiangnan.edu.cn

Diastereomeric Salt Formation for Enantioseparation

The classical method of diastereomeric salt formation remains a robust and scalable technique for the resolution of chiral amines. pharmtech.com The success of this method hinges on the formation of stable, crystalline salts and a significant difference in solubility between the resulting diastereomers in a chosen solvent. wikipedia.org

The selection of an appropriate chiral resolving agent is the most critical factor in a successful diastereomeric resolution. For a primary amine like 1-(2-anthryl)propylamine, the resolving agent must be an enantiomerically pure chiral acid. Common choices include naturally derived acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid, as well as synthetic derivatives. libretexts.orgwikipedia.org The large polycyclic aromatic (anthryl) group in this compound suggests that resolving agents with their own aromatic systems could be effective, as π-π stacking interactions between the aromatic rings of the amine and the acid can enhance the rigidity and stability of the diastereomeric salt crystal lattice, potentially leading to better chiral discrimination. nih.gov

The process involves dissolving the racemic this compound and the chosen chiral acid in a suitable solvent, often an alcohol like methanol (B129727) or ethanol, sometimes with the addition of water. The mixture is heated to ensure complete dissolution and then slowly cooled. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. rsc.org The efficiency of the resolution is highly dependent on the solvent system, temperature, and cooling rate. Screening multiple resolving agents and solvent combinations is a common practice to optimize the yield and enantiomeric purity of the desired product. wikipedia.org

Table 1: Common Chiral Resolving Agents for Primary Amines

| Resolving Agent | Type | Rationale for Use with Aromatic Amines |

|---|---|---|

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Readily available, forms well-defined crystalline salts. |

| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Contains an aromatic ring, which can engage in π-π interactions. |

| (+)-Camphorsulfonic Acid | Chiral Sulfonic Acid | Strong acid, forms stable salts; bulky structure can aid discrimination. |

This table presents generally suitable resolving agents for aromatic amines; specific experimental data for this compound is not available in the searched literature.

The cornerstone of separating diastereomeric salts is fractional crystallization. This technique exploits the solubility difference between the two diastereomers. wikipedia.org After the initial crystallization, the solid phase is enriched in the less soluble diastereomer, while the mother liquor is enriched in the more soluble one. The collected crystals are often recrystallized one or more times to enhance their diastereomeric (and thus enantiomeric) purity. rsc.org

The progress of the resolution is monitored by measuring the optical rotation of the liberated amine or by using analytical techniques like chiral HPLC. The goal is to reach a constant optical rotation value after successive recrystallizations, indicating that the salt has reached a high level of diastereomeric purity.

For challenging separations where the solubility difference is small, more advanced techniques may be employed. Attrition-enhanced deracemization, or Viedma ripening, involves grinding a slurry of the diastereomeric salt crystals. pharmtech.com This process can accelerate the conversion of the more soluble diastereomer into the less soluble one, ultimately leading to a higher yield of a single enantiomer. pharmtech.com

Chromatographic Enantioseparation of this compound

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), offers a powerful, direct method for both analytical and preparative-scale separation of enantiomers without the need for derivatization into diastereomers. mdpi.comphenomenex.com

The core of chiral chromatography is the chiral stationary phase (CSP). These phases are composed of a single enantiomer of a chiral selector molecule that is immobilized on a solid support, typically silica (B1680970) gel. phenomenex.com For primary amines, several classes of CSPs have proven effective.

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are among the most versatile and widely used CSPs. yakhak.org Chiral recognition occurs through a combination of interactions, including hydrogen bonding with the amine group, dipole-dipole interactions, and π-π interactions with the aromatic anthryl group of the analyte. yakhak.org

Pirkle-Type (Brush-Type) CSPs: These phases often feature a π-electron acceptor or π-electron donor moiety. For an analyte like this compound with its π-electron-rich anthracene (B1667546) ring, a CSP with a π-electron-accepting group would be a logical choice to promote selective π-π stacking interactions.

Crown Ether CSPs: Chiral crown ethers are particularly effective for resolving primary amines. researchgate.net The separation mechanism is based on the formation of inclusion complexes, where the protonated primary amine (-NH3+) fits into the crown ether cavity and is held by hydrogen bonds. Chiral discrimination arises from steric interactions between the analyte's substituents and the chiral barriers of the crown ether. researchgate.net

Macrocyclic Glycopeptide CSPs: Phases like those based on vancomycin (B549263) or teicoplanin offer a complex array of binding sites (aromatic rings, peptide linkages, hydroxyl groups) and can separate a broad range of molecules, including aromatic amines, through multiple interaction modes. sigmaaldrich.com

Table 2: Potentially Suitable Chiral Stationary Phases for this compound

| CSP Class | Chiral Selector Example | Primary Interaction Mechanisms |

|---|---|---|

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance |

| Crown Ether | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Inclusion complexation, hydrogen bonding |

| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking |

This table outlines CSPs known to be effective for aromatic amines. The optimal phase for this compound would require experimental screening.

Modern chromatographic techniques are indispensable for determining the success of a chiral resolution by quantifying the enantiomeric purity, typically expressed as enantiomeric excess (% ee). Chiral HPLC and Capillary Electrophoresis (CE) are the primary methods used. nih.gov

In a typical analytical chiral HPLC setup, a small amount of the resolved amine is injected onto a suitable CSP column. The two enantiomers, if both are present, will elute at different times, producing two separate peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of the two peaks.

For high-throughput screening of resolution conditions or for separating very small quantities, Capillary Electrophoresis (CE) with a chiral selector added to the buffer (such as a cyclodextrin) can be a highly efficient alternative. nih.gov Supercritical Fluid Chromatography (SFC) is another advanced technique that often provides faster and more efficient separations than HPLC for certain chiral compounds. sigmaaldrich.com These analytical methods are crucial for validating the purity of the separated enantiomers of this compound obtained from either crystallization or preparative chromatography. jiangnan.edu.cn

Methodologies for Enantiomeric Purity Determination

The accurate assessment of the enantiomeric composition of this compound relies on techniques that can differentiate between its stereoisomers. The choice of method often depends on the required sensitivity, sample matrix, and the availability of instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For a primary amine like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.

The separation is influenced by the choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase (e.g., acetonitrile/water) system. Additives such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) are often incorporated into the mobile phase to improve peak shape and resolution by interacting with the amine functionality.

A hypothetical HPLC method development for this compound could involve screening various polysaccharide-based columns with different mobile phase compositions. The findings of such a screening are often presented in a data table.

Table 1: Hypothetical Chiral HPLC Screening for this compound

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

|---|---|---|---|---|---|

| Chiralcel OD-H | Hexane/Isopropanol (B130326)/DEA (90:10:0.1) | 1.0 | 8.5 | 9.8 | 2.1 |

| Chiralpak AD-H | Hexane/Ethanol/TFA (80:20:0.1) | 0.8 | 12.3 | 14.1 | 1.9 |

Note: This data is illustrative and based on typical results for similar chiral amines.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative for enantiomeric separation. In CE, a chiral selector is added to the background electrolyte. This selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and, consequently, separation.

For primary amines, cyclodextrins and their derivatives are commonly used as chiral selectors. The degree of separation can be optimized by adjusting the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage. The large surface area of the anthracene group in this compound may enhance interactions with the hydrophobic cavity of cyclodextrins, potentially leading to excellent enantioseparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly with the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a valuable tool for determining enantiomeric excess (% ee).

Chiral Derivatizing Agents: The amine group of this compound can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form a pair of diastereomers. These diastereomers will exhibit distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), and the ratio of the integration of these signals corresponds to the enantiomeric ratio of the original amine.

Chiral Solvating Agents: A chiral solvating agent forms weak, transient diastereomeric complexes with the enantiomers of the analyte. This interaction can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for the determination of their relative concentrations.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diethylamine |

| Ethanol |

| Hexane |

| Isopropanol |

| Methanol |

| Mosher's acid chloride |

Spectroscopic Characterization and Advanced Analytical Techniques for 1 2 Anthryl Propylamine

Electronic Absorption Spectroscopy of 1-(2-Anthryl)propylamine

Electronic absorption spectroscopy, which encompasses ultraviolet-visible (UV-Vis) spectroscopy, is a fundamental technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the conjugated π-system of the anthracene (B1667546) core and the influence of the propylamine (B44156) substituent.

The absorption spectrum of this compound is expected to exhibit characteristic bands associated with the anthracene moiety. Typically, anthracene derivatives display a series of absorption bands corresponding to π-π* transitions. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings. The propylamine group, being an auxochrome, may cause a slight shift in the absorption maxima (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity compared to unsubstituted anthracene.

While specific experimental data for the UV-Vis spectrum of this compound is not widely available in the public domain, a theoretical analysis based on similar structures suggests that the spectrum would be dominated by the electronic transitions of the anthracene core.

Fluorescence Spectroscopy of this compound

Fluorescence spectroscopy is a highly sensitive method used to study the emission properties of fluorescent molecules, known as fluorophores. The anthracene unit in this compound is a well-known fluorophore, and its emission characteristics are of significant interest.

Analysis of Excitation and Emission Profiles

The excitation spectrum of a fluorophore ideally mirrors its absorption spectrum. For this compound, the excitation spectrum would reveal the wavelengths of light that are most effective at inducing fluorescence. The emission spectrum, on the other hand, shows the distribution of wavelengths of the light emitted by the compound after excitation. The difference in wavelength between the excitation maximum and the emission maximum is known as the Stokes shift, which is an important characteristic of any fluorescent molecule.

For related anthracene derivatives, excitation typically occurs in the UV region, with emission observed in the violet-blue region of the visible spectrum. The specific excitation and emission maxima for this compound would provide insights into its excited state energy levels and the influence of the propylamine substituent on the fluorescence process.

Determination of Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more fluorescent compound. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.

Both the quantum yield and the fluorescence lifetime are intrinsic properties of a fluorophore and are sensitive to its molecular environment. Factors such as the solvent, temperature, and the presence of quenching agents can significantly affect these parameters. The determination of Φf and τ for this compound is crucial for evaluating its potential in applications such as fluorescent probes and markers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a compound.

For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be employed.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the anthracene ring would appear in a distinct region of the spectrum, and their splitting patterns would help to confirm the substitution pattern. The protons of the propylamine side chain (the CH, CH₂, and CH₃ groups) would also give rise to characteristic signals with specific chemical shifts and multiplicities.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the anthracene core and the propylamine side chain would provide further confirmation of the compound's structure.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), could be used to establish the connectivity between protons and carbons, providing an unambiguous structural assignment.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₁₇H₁₇N), the molecular weight is 235.33 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to this molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the propylamine side chain. For instance, the loss of an ethyl radical (•CH₂CH₃) would result in a fragment ion that could be particularly stable due to the formation of a benzylic-type carbocation. Analysis of these fragment ions helps to piece together the structure of the original molecule.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of the atoms within the crystal lattice.

A successful single-crystal X-ray diffraction analysis of this compound would provide precise information about its molecular geometry, including bond lengths, bond angles, and torsion angles. It would also reveal details about the packing of the molecules in the solid state, including any intermolecular interactions such as hydrogen bonding or π-π stacking. This information is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the compound.

Photophysical Properties and Luminescence Studies of 1 2 Anthryl Propylamine

Intrinsic Photoluminescence Mechanisms of Anthracene (B1667546) Chromophores

The characteristic luminescence of anthracene and its derivatives, including 1-(2-Anthryl)propylamine, is rooted in the electronic structure of the anthracene core. mdpi.com This rigid, planar, and fully conjugated system of three fused benzene (B151609) rings provides a rich π-electron system that is readily excitable by ultraviolet (UV) light. mdpi.com The photoluminescence process begins with the absorption of a photon, which promotes an electron from a lower energy molecular orbital to a higher energy one. In aromatic hydrocarbons like anthracene, the most relevant transitions are typically π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. mdpi.comnih.gov These transitions are responsible for the strong absorption bands observed in the UV region of the electromagnetic spectrum for anthracene derivatives. mdpi.comacs.org

Following absorption and excitation to a higher singlet state (Sn), the molecule rapidly undergoes non-radiative processes, such as internal conversion and vibrational relaxation, to reach the lowest singlet excited state (S1). mdpi.com From this S1 state, the molecule can return to the ground state (S0) through several pathways. One of the primary radiative pathways is fluorescence, which is the emission of a photon. mdpi.com This emitted light has a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. nih.gov

Alternatively, the molecule in the S1 state can undergo intersystem crossing (ISC) to a triplet excited state (T1). mdpi.com The return from the T1 state to the S0 ground state results in phosphorescence, another form of photoluminescence. mdpi.com However, this transition is "spin-forbidden," making it much slower than fluorescence, with lifetimes that can extend from microseconds to hours. mdpi.com For many anthracene derivatives in solution at room temperature, fluorescence is the dominant emission process. Dimerization is another process that can compete with fluorescence; upon UV exposure, an excited anthracene molecule can react with a ground-state molecule in a [4+4] photocycloaddition to form a non-fluorescent dimer. mdpi.comnih.gov

The intrinsic quantum yield of fluorescence—the ratio of photons emitted to photons absorbed—is a key characteristic. For unsubstituted anthracene, the quantum yield can be around 0.27-0.36 in various solvents. omlc.org The introduction of the propylamine (B44156) group at the 2-position, as in this compound, is expected to modulate these intrinsic properties. The amino group can participate in intramolecular charge transfer (ICT), which can significantly influence the energy levels of the excited state and, consequently, the emission wavelength and quantum yield. rsc.org

Solvent Effects on the Fluorescence Characteristics of this compound

The fluorescence properties of molecules possessing a dipole moment, such as this compound, are often highly sensitive to the polarity of their solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when dissolved in different solvents. nih.gov In the context of fluorescence, it manifests as shifts in the emission spectra. nih.govevidentscientific.com

When a fluorophore like this compound absorbs a photon, it is promoted to an excited state that often has a different, typically larger, dipole moment than its ground state. evidentscientific.com In a polar solvent, the surrounding solvent molecules will reorient themselves to stabilize the new, larger dipole moment of the excited state. evidentscientific.com This stabilization process, called solvent relaxation, lowers the energy of the excited state. evidentscientific.com Since this relaxation occurs during the lifetime of the excited state (before fluorescence emission), the energy gap between the excited and ground states is reduced. This reduction leads to a bathochromic (red) shift in the fluorescence emission, meaning the emission peak moves to a longer wavelength. evidentscientific.com

The magnitude of this red shift generally increases with increasing solvent polarity. evidentscientific.com The relationship between the Stokes shift and solvent polarity can be described by the Lippert-Mataga equation, which correlates the energy difference between the absorption and emission maxima with the dielectric constant and refractive index of the solvent. nih.govmdpi.comvlabs.ac.in A linear plot according to the Lippert-Mataga equation is often indicative of a general solvent effect on a molecule with an intramolecular charge transfer (ICT) character. nih.govmdpi.com Protic solvents like ethanol or water can introduce additional, more specific interactions, such as hydrogen bonding, which may cause deviations from the linear Lippert-Mataga relationship. mdpi.comvlabs.ac.in

The table below illustrates the hypothetical effect of solvent polarity on the fluorescence emission maximum (λem) of this compound, based on general principles of solvatochromism.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Orientation Polarizability (Δf) | Hypothetical λem (nm) |

| Cyclohexane | 2.02 | 1.427 | 0.001 | 405 |

| Toluene | 2.38 | 1.497 | 0.014 | 415 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | 0.210 | 430 |

| Dichloromethane (DCM) | 8.93 | 1.424 | 0.219 | 438 |

| Acetone | 20.7 | 1.359 | 0.284 | 455 |

| Acetonitrile | 37.5 | 1.344 | 0.305 | 465 |

Note: Data is illustrative. Orientation polarizability (Δf) is calculated as: (ε-1)/(2ε+1) - (n²-1)/(2n²+1).

Fluorescence Quenching Mechanisms and Kinetics in this compound Systems

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. chalcogen.ro For this compound, this can occur through various molecular interactions with other species in the solution, known as quenchers. chalcogen.ro Quenching processes are broadly categorized as either dynamic or static. mdpi.comchalcogen.ro

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution. mdpi.comchalcogen.ro Upon collision, the fluorophore returns to the ground state without emitting a photon. This process is dependent on diffusion and therefore increases with temperature, as higher temperatures lead to more frequent collisions. mdpi.com The lifetime of the excited state is reduced in the presence of a dynamic quencher. mdpi.com

The efficiency of quenching is often analyzed using the Stern-Volmer equation:

F0 / F = 1 + KSV[Q]

Where F0 is the fluorescence intensity without the quencher, F is the intensity with the quencher, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant. chalcogen.roresearchgate.net A linear Stern-Volmer plot of F0/F versus [Q] generally indicates that a single type of quenching mechanism (either dynamic or static) is dominant. researchgate.net Positive (upward) deviations from linearity can suggest that both quenching mechanisms are occurring simultaneously. chalcogen.roresearchgate.netresearchgate.net

Nitroaromatic compounds are known to be effective quenchers for anthracene derivatives. chalcogen.ro The quenching of this compound fluorescence by a quencher like 2,4-dinitrotoluene could be studied to determine these parameters.

The following table presents hypothetical data for a Stern-Volmer analysis of this compound quenching.

| Quencher Conc. [Q] (M) | Fluorescence Intensity (F) | F0/F |

| 0.000 | 1000 | 1.00 |

| 0.001 | 855 | 1.17 |

| 0.002 | 741 | 1.35 |

| 0.004 | 588 | 1.70 |

| 0.006 | 481 | 2.08 |

| 0.008 | 400 | 2.50 |

| 0.010 | 339 | 2.95 |

Note: This data is illustrative and assumes a linear relationship for simplicity, yielding a hypothetical KSV.

Excited State Dynamics and Energy Transfer Processes

Once this compound is promoted to its excited state (S₁), its fate is determined by a competition between several dynamic processes. The molecule can decay radiatively via fluorescence or non-radiatively through internal conversion and intersystem crossing. mdpi.com Additionally, the excited state energy can be transferred to another molecule, a process known as energy transfer.

Two primary mechanisms govern intermolecular energy transfer:

Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative process that occurs through dipole-dipole coupling between the donor (the excited this compound) and an acceptor molecule. mdpi.comacs.org FRET does not require physical contact and can occur over distances of up to ~10 nm. mdpi.com A crucial requirement for efficient FRET is a significant overlap between the fluorescence emission spectrum of the donor and the absorption spectrum of the acceptor. mdpi.comacs.org

Dexter Energy Transfer: This mechanism requires the donor and acceptor molecules to be in very close proximity (typically <10 Å), as it involves the exchange of electrons. mdpi.com The orbitals of the donor and acceptor must overlap for the transfer to occur. mdpi.com

The dynamics of these processes can be investigated using time-resolved spectroscopic techniques, such as femtosecond transient absorption (fsTA). nih.gov These methods can track the population of different excited states over time. For instance, studies on related anthracene-containing systems have shown that after initial photoexcitation, multiple excited states can be populated, followed by rapid energy transfer to the lowest-energy state. nih.gov In the case of this compound, fsTA could reveal the timescale of intramolecular charge transfer, intersystem crossing to the triplet state, and energy transfer to potential acceptors in the system. The triplet state (³An) is particularly important in phototoxicity, as it can transfer energy to ground-state oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). nih.gov

Strategies for Derivatization to Modulate Photophysical Responses

The intrinsic photophysical properties of the anthracene core can be precisely tuned by chemical modification. mdpi.comacs.org Derivatization of the this compound structure offers a powerful strategy to modulate its absorption, emission wavelength, quantum yield, and sensitivity to its environment. researchgate.net

Key strategies for derivatization include:

Altering Electronic Properties: Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the anthracene ring system can significantly alter the energy of the frontier molecular orbitals (HOMO and LUMO). acs.orgresearchgate.net EDGs (like methoxy or amino groups) generally increase the HOMO energy level, while EWGs (like nitro or cyano groups) lower the LUMO energy. rsc.org These modifications can shift the absorption and emission spectra (typically causing a red shift) and enhance intramolecular charge transfer (ICT) character. rsc.orgacs.org

Modifying the Propylamine Side Chain: Alterations to the propylamine group itself, such as N-alkylation or acylation, can influence the molecule's solubility, steric hindrance, and the electron-donating ability of the nitrogen atom. This can fine-tune the ICT process and affect the molecule's sensitivity to solvent polarity and pH.

Introducing Steric Bulk: Adding bulky substituents near the anthracene core can inhibit the formation of non-fluorescent aggregates or dimers by preventing close π-π stacking. mdpi.com This steric hindrance can lead to enhanced fluorescence emission in the solid state or at high concentrations, mitigating the common issue of aggregation-caused quenching (ACQ). mdpi.comrsc.orgresearchgate.net

The following table summarizes the expected effects of different substituent types on the photophysical properties of an anthryl amine derivative.

| Derivatization Strategy | Example Substituent | Expected Effect on λem | Expected Effect on Quantum Yield (ΦF) |

| Add Electron-Donating Group | -OCH₃ | Red Shift | May Increase or Decrease |

| Add Electron-Withdrawing Group | -CN, -NO₂ | Red Shift | Often Decreases (Quenching) |

| Increase Steric Hindrance | -t-Butyl | Minimal Shift | Generally Increases |

| Extend π-Conjugation | -Styryl, -Phenyl | Significant Red Shift | Variable |

| N-Acylation of Amine | -C(O)CH₃ | Blue Shift (reduces ICT) | Variable |

Reactivity and Mechanistic Investigations of 1 2 Anthryl Propylamine

General Reactivity Patterns of Anthrylalkylamines

The reactivity of anthrylalkylamines such as 1-(2-anthryl)propylamine is characterized by the interplay between the aromatic anthracene (B1667546) nucleus and the nucleophilic propylamine (B44156) substituent. The molecule possesses two main sites for chemical reactions: the electron-rich aromatic system and the basic lone pair of electrons on the nitrogen atom.

Reactivity of the Anthracene Core: The anthracene ring system is known for its susceptibility to reactions that target the central ring (C-9 and C-10 positions). This preference is driven by the fact that reaction at these sites allows the molecule to retain the aromatic stabilization energy of two separate benzene (B151609) rings in the intermediate and product stages, a concept often explained by Clar's Rule. stackexchange.com Key reactivity patterns include:

Electrophilic Aromatic Substitution: Anthracene undergoes electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions preferentially at the 9- and 10-positions. quora.com The activation energy for attacking the central ring is lower than for attacking the terminal rings because it preserves a greater degree of aromatic stabilization in the resulting arenium ion intermediate. stackexchange.com

Cycloaddition Reactions: The central ring of anthracene acts as a diene in Diels-Alder ([4+2] cycloaddition) reactions with various dienophiles. orientjchem.orgchemrxiv.org This is a characteristic reaction of anthracene, forming a bicyclic adduct across the 9,10-positions. orientjchem.org It can also undergo [4+4] photodimerization when exposed to UV light, where two anthracene molecules join at their respective 9,10-positions. researchgate.net

Oxidation: The central ring is readily oxidized to form 9,10-anthraquinone, a relatively stable derivative. This reaction highlights the heightened reactivity of the 9,10-positions. rsc.org

Reactivity of the Alkylamine Group: The primary amine group attached to the propyl chain is a potent nucleophile and a weak base. Its reactivity is typical of primary alkylamines and is generally independent of the anthracene core, although the steric bulk of the anthryl group may influence reaction rates. The amine's lone pair readily attacks electrophilic centers.

The propylamine substituent at the 2-position will exert an electronic influence on the anthracene ring it is attached to, potentially affecting the regioselectivity of electrophilic attack, though the intrinsic preference for the 9,10-positions typically dominates.

Chemical Transformations Involving the Amine Functional Group

The primary amine functionality of this compound allows for a wide range of chemical transformations to synthesize various derivatives. These reactions are fundamental in organic synthesis for the construction of amides, sulfonamides, and more complex nitrogen-containing compounds.

Key transformations include:

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides in the presence of a base yields the corresponding N-acyl derivative (an amide).

Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) affords stable sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

Alkylation: As a nucleophile, the amine can react with alkyl halides to produce secondary and tertiary amines. However, this reaction can be difficult to control and often leads to over-alkylation, yielding a mixture of products.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (or Schiff base), which can then be reduced in situ (e.g., with sodium borohydride) to form a new secondary amine.

Imine Formation: Condensation with aldehydes or ketones under dehydrating conditions gives the corresponding imine.

The table below summarizes these potential transformations for this compound.

| Reaction Type | Reagent/Conditions | Generic Product |

| Acylation | R-COCl, Base (e.g., Pyridine) | N-(1-(2-Anthryl)propyl)acetamide |

| Sulfonylation | Ar-SO₂Cl, Base (e.g., NaOH) | N-(1-(2-Anthryl)propyl)sulfonamide |

| Alkylation | R'-X (Alkyl Halide) | N-Alkyl-1-(2-anthryl)propylamine |

| Reductive Amination | R'COR'', NaBH₃CN | N-(Alkyl)-1-(2-anthryl)propylamine |

| Imine Formation | R'COR'', Δ, -H₂O | N-(Alkylidene)-1-(2-anthryl)propylamine |

Mechanistic Studies of Specific Reactions Involving this compound

While specific mechanistic investigations for this compound are not prominent in published literature, the mechanisms for its principal reactions can be inferred from well-established models for anthracene and primary amines.

Mechanism of Electrophilic Aromatic Substitution: The favored substitution at the C-9 position of the anthracene core proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex).

Attack by the π-system: The π-electron system of the central anthracene ring attacks an electrophile (E⁺). This forms a C-E bond at the C-9 position and generates an arenium ion. This intermediate is highly stabilized because the positive charge is delocalized across the ring system while leaving two intact benzene rings.

Deprotonation: A weak base removes the proton from the C-9 position, restoring the aromaticity of the central ring and yielding the 9-substituted anthracene product.

Attack at the C-9 (or C-10) position results in an intermediate that retains 146 kcal/mol of aromatic stabilization energy from the two unattacked benzene rings, whereas attack at the C-1 or C-2 positions preserves only the 84 kcal/mol of a single naphthalene (B1677914) system, making the former pathway kinetically favored. quora.com

Mechanism of [4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction of anthracene is a concerted pericyclic reaction. The central ring of anthracene acts as the 4π-electron component (diene), and a dienophile provides the 2π-electron component. The reaction is believed to proceed through a single, cyclic transition state where the new sigma bonds are formed simultaneously, although not necessarily to the same extent. orientjchem.org This mechanism explains the high stereospecificity of the reaction. The reaction occurs across the 9,10-positions to give a stable, bridged bicyclic product. chemrxiv.org

Catalytic Reactions Utilizing this compound as a Substrate or Reagent

There is a notable absence of specific research detailing the use of this compound as a substrate or reagent in catalytic reactions. However, its molecular structure suggests significant potential, particularly in the field of asymmetric catalysis.

The carbon atom to which the amine group is attached is a stereocenter, meaning this compound is a chiral molecule and can exist as two distinct enantiomers: (S)-1-(2-anthryl)propylamine and (R)-1-(2-anthryl)propylamine. Chiral amines are highly valuable in asymmetric synthesis.

Potential Catalytic Applications:

Chiral Ligands: Enantiomerically pure this compound could serve as a chiral ligand for transition metal catalysts. The nitrogen atom can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, hydroamination, or C-C bond-forming reactions. nih.govresearchgate.net The bulky anthracene group would create a well-defined steric environment around the metal center, which is crucial for effective stereochemical control.

Organocatalysis: As a primary amine, it could be used as a precursor to chiral organocatalysts. For example, it could be used in condensation reactions with aldehydes or ketones to form chiral iminium ions, which are key intermediates in many aminocatalytic reactions. chemrxiv.org

Chiral Resolving Agent: Due to its basic amine group, it could be used to resolve racemic mixtures of chiral acids through the formation of diastereomeric salts.

The development of synthetic routes to enantiopure this compound would be the first step toward exploring these potential applications in asymmetric catalysis. nih.govmdpi.com

Applications in Advanced Chemical Systems and Materials Science

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions within these systems are primarily non-covalent. The anthracene (B1667546) moiety within 1-(2-Anthryl)propylamine is a key player in this context due to its planar and aromatic nature, which facilitates π-π stacking interactions—a significant driving force in the formation of supramolecular assemblies.

The anthracene unit provides a flat, aromatic surface conducive to forming ordered assemblies through π-π stacking. This is a common feature in the self-assembly of various anthracene derivatives into larger, well-defined structures. For instance, macrocyclic rings and cages have been constructed by assembling anthracene units, which can then form host-guest complexes with molecules like fullerenes. researchgate.net The propylamine (B44156) group, with its capacity for hydrogen bonding, can further direct the arrangement of molecules, leading to specific supramolecular architectures. The interplay between the π-stacking of the anthracene cores and hydrogen bonding involving the amine groups could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific arrangement in the solid state would be influenced by the chirality of the propylamine group, potentially inducing helical or other chiral structures.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The amine group in this compound can act as a hydrogen bond donor and acceptor, allowing it to recognize and bind to other molecules with complementary functionalities, such as carboxylic acids or amides. Furthermore, the chiral center at the carbon atom adjacent to the amine group introduces stereoselectivity to these interactions. This means that this compound could preferentially bind to one enantiomer of a chiral guest molecule over the other. The anthracene group also contributes to molecular recognition through shape-selective van der Waals interactions and potential π-π stacking with aromatic guest molecules.

Chemosensor and Biosensor Development

The inherent fluorescence of the anthracene moiety makes this compound a promising candidate for the development of chemosensors and biosensors. The principle behind its use in this context lies in the modulation of its fluorescence properties upon interaction with specific analytes.

A common strategy in designing fluorescence-based sensors is to link a fluorophore (in this case, anthracene) to a receptor unit that selectively binds a target analyte. The binding event then causes a change in the fluorescence signal of the fluorophore. In this compound, the propylamine group can serve as a simple receptor. For instance, the lone pair of electrons on the nitrogen atom can coordinate to metal ions. This interaction can lead to a "turn-on" or "turn-off" fluorescence response through mechanisms like photoinduced electron transfer (PET). In the free amine, the nitrogen's lone pair can quench the anthracene fluorescence (PET quenching). Upon binding to a metal ion, this lone pair is engaged, the PET process is inhibited, and the fluorescence is restored or enhanced. Anthracene-based probes have been successfully designed for the detection of various metal ions, including Hg2+ and Cr3+. acs.orgnih.gov

The propylamine group can be chemically modified to create more sophisticated receptors for a wide range of analytes. For example, it could be functionalized to selectively bind specific anions or small organic molecules. The binding of an analyte would then alter the electronic environment of the anthracene fluorophore, resulting in a change in its emission wavelength or intensity. This luminescence modulation allows for the quantitative detection of the analyte. The chiral nature of this compound also opens up the possibility of developing sensors that can distinguish between enantiomers of a chiral analyte, a critical capability in pharmaceutical and biological research.

Role as Chiral Ligands in Asymmetric Catalysis

Chiral amines are a well-established class of ligands in asymmetric catalysis, where they are used to transfer stereochemical information from the catalyst to the product of a chemical reaction, leading to the preferential formation of one enantiomer. rsc.orgsigmaaldrich.comnih.gov

The structure of this compound, featuring a primary chiral amine, makes it a suitable candidate for a chiral ligand or an organocatalyst. rsc.org In organocatalysis, the amine can react with a carbonyl compound to form a chiral enamine or iminium ion intermediate, which then reacts enantioselectively with another substrate.

As a ligand in metal-catalyzed reactions, the amine group can coordinate to a metal center. The steric bulk of the anthracene group would then create a specific chiral environment around the metal, directing the approach of the reactants and favoring the formation of one enantiomeric product. The development of chiral ligands is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, as the two enantiomers of a drug can have vastly different biological activities.

While specific catalytic applications of this compound are not extensively documented, the principles of asymmetric catalysis strongly support its potential in this field. The effectiveness of such a ligand would depend on the specific reaction, metal, and substrate, and would require experimental investigation to be fully realized.

Integration into Functional Materials and Nanoarchitectures

While specific research detailing the integration of this compound into functional materials and nanoarchitectures is not extensively documented in publicly available literature, the inherent properties of its constituent molecular fragments—the anthracene core and the chiral propylamine group—provide a strong basis for its potential applications in advanced chemical systems. The unique combination of the photophysically active anthracene moiety and a stereochemically defined amine offers a versatile platform for the design of sophisticated materials.

The primary routes for integrating this compound into larger systems would involve leveraging the reactivity of the primary amine. This functional group can readily participate in a variety of covalent bonding chemistries, allowing the molecule to be either grafted onto existing polymer backbones and surfaces or used as a monomer in polymerization reactions.

Potential Polymer Systems Incorporating this compound:

| Polymer Type | Potential Method of Incorporation | Resulting Material Properties |

| Polyamides/Polyimides | Condensation polymerization with diacyl chlorides or dianhydrides. | Enhanced thermal stability and potentially unique optical properties due to the anthracene unit. Chirality could influence chain packing and macroscopic properties. |

| Polyurethanes | Reaction with diisocyanates. | Introduction of fluorescent and chiral centers into the polyurethane network, suitable for sensing or optical applications. |

| Functionalized Polymers (e.g., Polyacrylates, Polystyrenes) | Post-polymerization modification by reacting the amine with polymers containing suitable electrophilic groups (e.g., acyl chlorides, epoxides). | Allows for precise control over the density of the anthrylpropylamine moiety, enabling tunable optical and chiroptical responses. |

The anthracene group is well-known for its strong fluorescence and its ability to undergo [4+4] cycloaddition upon photoirradiation. researchgate.net When incorporated into polymers or nanoarchitectures, this compound could therefore impart photoresponsive behavior. This could be utilized in the development of:

Fluorescent Sensors: The fluorescence of the anthracene unit is sensitive to its local environment. Materials incorporating this moiety could be designed as sensors where binding of an analyte to a nearby site causes a detectable change in fluorescence intensity or wavelength. The propylamine group could act as a binding site for specific analytes.

Photo-crosslinkable Materials: The photodimerization of anthracene can be used to create crosslinks within a material, leading to changes in its mechanical properties, such as stiffness or swelling behavior. This is a key feature for creating photo-patternable materials or self-healing polymers. researchgate.net

Optical Data Storage: The reversible nature of anthracene photodimerization could be harnessed for optical data storage applications, where "writing" and "erasing" are controlled by different wavelengths of light.

Furthermore, the presence of a chiral center in this compound is significant. The integration of this specific stereoisomer into a material would render the entire system chiral. This could be exploited in:

Chiral Recognition and Separation: Materials functionalized with a single enantiomer of this compound could be used as stationary phases in chromatography for the separation of racemic mixtures. sigmaaldrich.com

Chiroptical Materials: The incorporation of this chiral fluorophore into oriented systems like liquid crystals or stretched polymer films could lead to materials exhibiting circularly polarized luminescence, which is of interest for applications in 3D displays and photonics.

In the realm of nanoarchitectures, this compound could be used to functionalize the surface of nanoparticles (e.g., silica (B1680970), gold, quantum dots). The amine group provides a convenient anchor for attachment, while the anthracene unit would confer its fluorescent properties to the nanoparticle, creating fluorescent nanoprobes for bioimaging or sensing applications.

While direct experimental data for this compound is scarce, the principles established with other anthracene derivatives and chiral amines strongly support its potential as a valuable building block for a wide array of advanced functional materials and nanoarchitectures. researchgate.netsigmaaldrich.com Future research would be needed to synthesize and characterize such materials to fully realize their potential.

Computational Chemistry and Theoretical Studies of 1 2 Anthryl Propylamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu Methods like Density Functional Theory (DFT) are particularly well-suited for systems of this size, offering a balance between accuracy and computational cost. inpressco.com

A typical approach would involve geometry optimization of 1-(2-anthryl)propylamine using a functional such as B3LYP with a Pople-style basis set like 6-31G(d,p). inpressco.comfigshare.com This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a single-point energy calculation can be performed to determine various electronic properties. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and electronic stability. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the π-system of the anthracene (B1667546) ring and the lone pair of the nitrogen atom. The LUMO is anticipated to be a π* orbital distributed across the anthracene core. nih.govrsc.org The propylamine (B44156) substituent, being an electron-donating group, would likely raise the HOMO energy level slightly compared to unsubstituted anthracene, thereby reducing the HOMO-LUMO gap. researchgate.net

Table 8.1: Hypothetical Electronic Properties of this compound from DFT Calculations Calculated using a representative method like B3LYP/6-31G(d,p).

| Property | Calculated Value | Description |

| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.9 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 3.6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1.5 D | Measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

The propylamine side chain of this compound possesses several rotatable single bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations are an excellent tool for exploring this landscape to identify stable conformers and understand the dynamic behavior of the molecule. nih.gov

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. tandfonline.com For a molecule like this, a simulation would typically be run for several nanoseconds at a given temperature, allowing the side chain to explore various rotational states.

The primary focus of a conformational analysis would be the dihedral angles involving the connection of the propyl group to the anthracene ring and the orientation of the amine group. By analyzing the trajectory of the MD simulation, one can identify the most populated (i.e., most stable) conformations and the energy barriers between them. nih.gov It is expected that conformers that minimize steric hindrance between the side chain and the bulky anthracene ring will be energetically favored.

Table 8.2: Illustrative Conformational Data for a Key Dihedral Angle in this compound Hypothetical data for the C(ring)-C-C-N dihedral angle.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

| Anti-periplanar | ~180 | 0.0 | Most stable conformer with minimal steric clash. |

| Gauche (+) | ~60 | 1.2 | Less stable conformer due to steric interactions. |

| Gauche (-) | ~-60 | 1.2 | Energetically equivalent to the other gauche form. |

| Syn-periplanar | ~0 | 5.0 | Highly unstable due to severe steric hindrance. |

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry can predict the most likely sites for chemical reactions. Reactivity descriptors derived from DFT, such as Fukui functions and condensed atomic charges, are used to identify nucleophilic and electrophilic centers within the molecule. dntb.gov.uaresearchgate.net

The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. researchgate.net Condensed Fukui functions (ƒk+, ƒk-, ƒk0) simplify this by assigning a value to each atom (k), predicting its susceptibility to nucleophilic, electrophilic, and radical attack, respectively. nih.gov

For this compound:

Nucleophilic Attack (Site for Electrophiles): The nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a primary site for electrophilic attack (e.g., protonation). Additionally, the electron-rich anthracene ring, particularly at positions with high HOMO density (like C9 and C10), would be susceptible to electrophilic aromatic substitution. semanticscholar.org

Electrophilic Attack (Site for Nucleophiles): The sites most prone to nucleophilic attack would correspond to regions with the highest LUMO density, which are expected to be on the anthracene core.

Table 8.3: Hypothetical Condensed Fukui Functions for Selected Atoms in this compound Values indicate the relative reactivity of each site.

| Atom | ƒk- (Electrophilic Attack) | ƒk+ (Nucleophilic Attack) | Predicted Reactivity |

| N (Amine) | 0.25 | 0.05 | Strongest site for electrophilic attack. |

| C1' (Side Chain) | 0.08 | 0.09 | Moderately reactive. |

| C2 (Ring) | 0.06 | 0.10 | Site of attachment, low reactivity. |

| C9 (Ring) | 0.15 | 0.12 | Highly reactive site for electrophilic attack. |

| C10 (Ring) | 0.14 | 0.13 | Highly reactive site for both attacks. |

Computational Modeling of Photophysical Behavior and Excited States

The anthracene moiety in this compound makes it a fluorescent molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic excited states and predicting the photophysical properties of such chromophores. uci.edursc.org

TD-DFT calculations can predict the vertical excitation energies from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). These energies correspond to the absorption of light and can be used to simulate a UV-Visible absorption spectrum. researchgate.net Each calculated transition is associated with an oscillator strength (ƒ), which relates to the intensity of the absorption band. acs.org The analysis of the molecular orbitals involved in each transition reveals its nature, which for anthracene derivatives is typically a π → π* transition localized on the aromatic system. researchgate.netmdpi.com

Furthermore, by optimizing the geometry of the first excited state (S₁), it is possible to calculate the emission energy (fluorescence), which is typically lower than the absorption energy (a phenomenon known as the Stokes shift). researchgate.net The propylamine group is not expected to participate directly in the electronic transitions but may cause small shifts (solvatochromic shifts) in the absorption and emission wavelengths compared to unsubstituted anthracene. researchgate.netmdpi.com

Table 8.4: Hypothetical TD-DFT Results for the Lowest Electronic Transitions of this compound Calculated using a representative method like B3LYP/6-31G(d,p).

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (ƒ) | Major Orbital Contribution |

| S₀ → S₁ | 3.31 | 375 | 0.12 | HOMO → LUMO (95%) |

| S₀ → S₂ | 3.54 | 350 | 0.01 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 4.88 | 254 | 1.55 | HOMO → LUMO+1 (92%) |

Structure Activity Relationships and Design of 1 2 Anthryl Propylamine Derivatives

Systematic Modification of the Propylamine (B44156) Chain and Its Impact on Properties

Research into related propylamine derivatives has shown that even subtle changes to the side chain can lead to substantial differences in activity. For instance, in a study on novel propylamine derivatives as squalene (B77637) synthase inhibitors, modifications to the N-substituent on the propylamine chain were found to be critical for potency. While not directly involving 1-(2-anthryl)propylamine, these findings underscore the principle that the amino group and its substituents are key determinants of biological activity.

The following table illustrates potential modifications to the propylamine chain and their predicted impact on physicochemical properties, which are known to correlate with functional outcomes.

| Modification to Propylamine Chain | Predicted Impact on Physicochemical Properties | Potential Functional Consequences |

| Chain Length Variation | ||

| Elongation (e.g., butylamine, pentylamine) | Increased lipophilicity, potential for enhanced membrane permeability. | May alter binding affinity to hydrophobic pockets of target proteins. |

| Shortening (e.g., ethylamine) | Decreased lipophilicity, increased polarity. | Could improve aqueous solubility but may reduce binding to nonpolar sites. |

| Amino Group Substitution | ||

| N-alkylation (e.g., N-methyl, N,N-dimethyl) | Increased steric bulk, altered basicity. | Can influence receptor selectivity and metabolic stability. |